![molecular formula C22H19N5O6 B3016967 methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251600-97-1](/img/structure/B3016967.png)

methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

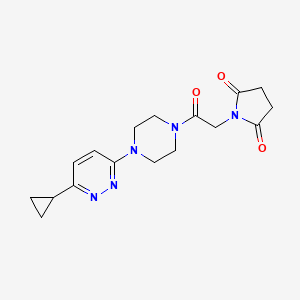

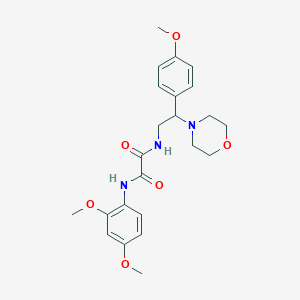

The compound , methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a [1,2,4]triazolo[4,3-a]pyrazine core is indicative of potential pharmacological properties, as similar structures have been associated with anticonvulsant and antiproliferative activities in various studies .

Synthesis Analysis

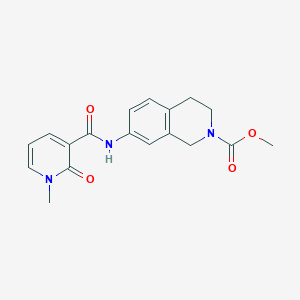

The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of indenopyrazoles, which share some structural similarities with the compound of interest, was achieved from indanones and phenyl isothiocyanates in two steps . Similarly, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were prepared in four stages from phenylacetonitriles . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazolopyrazine moiety linked to a benzoate ester, with additional substituents such as a methoxy group and an acetamido group. These functional groups are known to influence the chemical behavior and interaction of the molecule with biological targets. The triazolopyrazine core, in particular, is a bioisostere of the purine ring, which is a key structural component in many biologically active compounds .

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize different heterocyclic systems, indicating that the benzoylamino moiety can be a versatile reactant in the formation of complex heterocycles . Additionally, the transformation of oxazolone derivatives into pyrazolones suggests that the compound may also undergo reactions involving its oxo and amino functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate are not detailed in the provided papers, related compounds can offer some insights. The presence of methoxy and benzoylamino groups can affect the solubility and stability of the molecule. For instance, the introduction of a methoxycarbonyl group has been found to be essential for the high cell growth inhibition activity of certain compounds . Moreover, the synthesis of pyran-2-ones from oxazolone derivatives suggests that the compound may have the potential to form cyclic structures under certain conditions .

Aplicaciones Científicas De Investigación

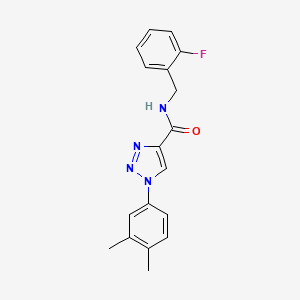

Synthesis of Heterocyclic Systems

- Compounds with structural elements related to the specified molecule have been explored for their utility in synthesizing diverse heterocyclic systems. For example, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyrimidinones highlights the versatility of similar compounds in generating pharmacologically relevant heterocycles (Stanovnik et al., 1990).

Antimicrobial Activities

- New triazolopyridazine derivatives, including structures that might be structurally related to the target compound, have been synthesized and evaluated for their antimicrobial activities. This suggests the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Properties

- Certain compounds with triazolopyridazine cores have been identified as tubulin polymerization inhibitors, showcasing their promise in cancer therapy by inhibiting cell growth and inducing cell cycle arrest in human cancer cells (Minegishi et al., 2015).

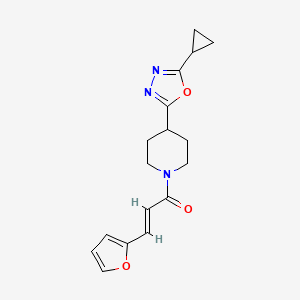

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might also interact with DNA as its primary target.

Mode of Action

The mode of action of this compound is likely through DNA intercalation . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and elongate. This can disrupt the normal functioning of the DNA, including replication and transcription processes.

Pharmacokinetics

The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties, such as good bioavailability and selective distribution to cancer cells .

Result of Action

The result of the compound’s action is likely the inhibition of cell growth and division, leading to cell death. This is due to the disruption of DNA replication and transcription processes caused by DNA intercalation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O6/c1-31-16-4-3-5-17(12-16)33-20-19-25-27(22(30)26(19)11-10-23-20)13-18(28)24-15-8-6-14(7-9-15)21(29)32-2/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDBUNVDZMQKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)

![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)